beta-Coniceine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

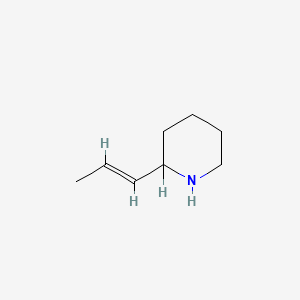

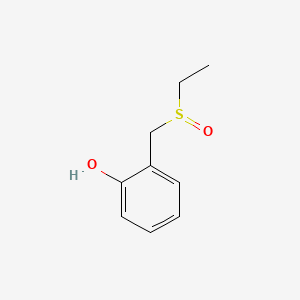

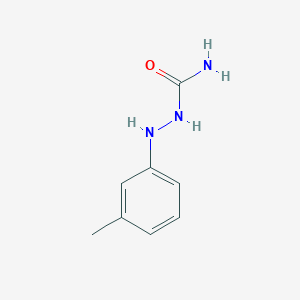

Beta-Coniceine: is a naturally occurring alkaloid found in the poison hemlock plant (Conium maculatum). It is a precursor to the more well-known alkaloid coniine and plays a significant role in the biosynthesis of coniine. This compound is a piperidine alkaloid and is known for its toxic properties, which can cause severe poisoning in humans and animals.

準備方法

Synthetic Routes and Reaction Conditions: Beta-Coniceine can be synthesized through the cyclization of 5-oxooctylamine. This process involves the formation of a Schiff base, which then undergoes cyclization to form this compound. The reaction typically requires an acidic or basic catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its toxic nature and limited commercial applications. it can be isolated from the poison hemlock plant through extraction and purification processes. The plant material is typically macerated and subjected to solvent extraction, followed by chromatographic separation to obtain pure this compound.

化学反応の分析

Types of Reactions: Beta-Coniceine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form coniine.

Reduction: It can be reduced to form dihydro-beta-Coniceine.

Substitution: this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Coniine

Reduction: Dihydro-beta-Coniceine

Substitution: Various substituted piperidine derivatives

科学的研究の応用

Beta-Coniceine has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of coniine and other piperidine alkaloids.

Biology: Studies on this compound help in understanding the biosynthesis and metabolism of piperidine alkaloids in plants.

Medicine: Research on this compound and its derivatives has potential implications in developing new pharmaceuticals, particularly in the field of neuropharmacology.

Industry: Although limited, this compound can be used in the synthesis of fine chemicals and as a reference compound in analytical chemistry.

作用機序

Beta-Coniceine exerts its effects by interacting with nicotinic acetylcholine receptors in the nervous system. It acts as an antagonist, blocking the action of acetylcholine and leading to the inhibition of nerve signal transmission. This results in symptoms such as muscle paralysis and respiratory failure, which can be fatal in severe cases.

類似化合物との比較

Coniine: A closely related alkaloid with similar toxic properties but more widely studied.

Conhydrine: Another piperidine alkaloid found in poison hemlock with similar biosynthetic pathways.

Pseudoconhydrine: A stereoisomer of conhydrine with similar chemical properties.

Uniqueness: Beta-Coniceine is unique due to its role as a biosynthetic precursor to coniine. Its structure and reactivity make it an important compound for studying the biosynthesis of piperidine alkaloids. Additionally, its toxic properties and interaction with nicotinic acetylcholine receptors provide valuable insights into the mechanisms of neurotoxicity.

特性

CAS番号 |

538-90-9 |

|---|---|

分子式 |

C8H15N |

分子量 |

125.21 g/mol |

IUPAC名 |

2-[(Z)-prop-1-enyl]piperidine |

InChI |

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,5,8-9H,3-4,6-7H2,1H3/b5-2- |

InChIキー |

VSTUPIHCUMAUGE-DJWKRKHSSA-N |

SMILES |

CC=CC1CCCCN1 |

異性体SMILES |

C/C=C\C1CCCCN1 |

正規SMILES |

CC=CC1CCCCN1 |

| 206869-52-5 | |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B3343460.png)

![Phosphonic acid, [(4-ethenylphenyl)methyl]-](/img/structure/B3343487.png)

![2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3343558.png)